molecular formula C4H4Cl4O2 B14729855 2-Chloroethyl trichloroacetate CAS No. 4974-21-4

2-Chloroethyl trichloroacetate

Cat. No.: B14729855
CAS No.: 4974-21-4
M. Wt: 225.9 g/mol
InChI Key: LZAFIYKPGDSKLN-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloroethyl trichloroacetate can be synthesized through the esterification of trichloroacetic acid with 2-chloroethanol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction conditions usually include heating the mixture to a specific temperature to ensure the completion of the reaction .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous feeding of reactants into a reactor, maintaining optimal reaction conditions, and using efficient separation techniques to isolate the desired product. The use of advanced equipment and automation ensures high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Chloroethyl trichloroacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.

    Catalysts: Acidic or basic catalysts are often used to facilitate hydrolysis reactions.

Major Products Formed

Scientific Research Applications

2-Chloroethyl trichloroacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloroethyl trichloroacetate involves its interaction with molecular targets through its reactive functional groups. The compound can undergo hydrolysis to release trichloroacetic acid, which can then interact with cellular components. Trichloroacetic acid is known to affect various metabolic pathways and can act as an inhibitor of certain enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a trichloroacetate ester and a 2-chloroethyl group, which imparts specific reactivity and properties that are distinct from its similar compounds. This uniqueness makes it valuable in specific chemical reactions and applications .

Properties

CAS No.

4974-21-4

Molecular Formula

C4H4Cl4O2

Molecular Weight

225.9 g/mol

IUPAC Name

2-chloroethyl 2,2,2-trichloroacetate

InChI

InChI=1S/C4H4Cl4O2/c5-1-2-10-3(9)4(6,7)8/h1-2H2

InChI Key

LZAFIYKPGDSKLN-UHFFFAOYSA-N

Canonical SMILES

C(CCl)OC(=O)C(Cl)(Cl)Cl

Origin of Product

United States

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